Cyclohexanone, oxime, acetate

Physical Property Liquid Crystal Alignment Formulation Processing

Cyclohexanone, oxime, acetate (also indexed as cyclohexanone O-acetyloxime, CAS 19689-92-0, molecular formula C₈H₁₃NO₂, molecular weight 155.19 g/mol) is an O-acylated oxime ester belonging to the broader class of oxime derivatives. Unlike its parent compound cyclohexanone oxime, which is a white prismatic crystalline solid with a melting point of 86–89 °C, the acetate ester is described in patent literature as a light brown, low-viscosity liquid at room temperature.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B8484498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, oxime, acetate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)ON=C1CCCCC1
InChIInChI=1S/C8H13NO2/c1-7(10)11-9-8-5-3-2-4-6-8/h2-6H2,1H3
InChIKeyPRUSJJMORDRYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone Oxime Acetate (CAS 19689-92-0): Procurement-Relevant Identity and Physicochemical Baseline for Industrial Sourcing


Cyclohexanone, oxime, acetate (also indexed as cyclohexanone O-acetyloxime, CAS 19689-92-0, molecular formula C₈H₁₃NO₂, molecular weight 155.19 g/mol) is an O-acylated oxime ester belonging to the broader class of oxime derivatives [1]. Unlike its parent compound cyclohexanone oxime, which is a white prismatic crystalline solid with a melting point of 86–89 °C, the acetate ester is described in patent literature as a light brown, low-viscosity liquid at room temperature [2]. This compound possesses an N–O–C(=O)–C structural motif characteristic of Type I photoactive oxime esters, enabling free-radical generation upon UV irradiation [3].

Why Cyclohexanone Oxime Acetate Cannot Be Generically Substituted: Physicochemical Divergence from the Parent Oxime and Other O-Acyl Esters


In-class compounds such as cyclohexanone oxime (the non-acetylated precursor, CAS 100-64-1), cyclopentanone oxime acetate, and O-benzoyl cyclohexanone oxime cannot serve as drop-in replacements for cyclohexanone oxime acetate. The fundamental reason is a divergence in physical state and reactivity: the acetyl ester is a low-viscosity liquid at ambient conditions, whereas the parent oxime is a crystalline solid that requires elevated-temperature handling for any fluid-phase processing [1]. Furthermore, the O-acetyl leaving group determines the radical generation kinetics and by-product profile in photoinitiation applications; substituting a different acyl group (e.g., benzoyl, crotonoyl) alters the absorption spectrum and the decomposition pathway, which directly impacts UV curing efficiency in industrial formulations [2]. Generic substitution therefore risks mismatched processing viscosity, altered photochemical reactivity, and incompatible decomposition by-products.

Cyclohexanone Oxime Acetate: Quantitative Evidence for Differential Selection Against the Closest Analogs


Physical State and Ambient-Temperature Handling Advantage Over Cyclohexanone Oxime

Cyclohexanone oxime acetate exists as a low-viscosity liquid at room temperature, in direct contrast to the parent cyclohexanone oxime which is a crystalline solid requiring temperatures above 86–89 °C to melt [1]. This physical state difference eliminates the need for heated handling equipment and reduces energy input during formulation blending processes.

Physical Property Liquid Crystal Alignment Formulation Processing

UV-Induced Radical Generation Reactivity as a Photoactive Agent in Liquid Crystal Alignment

As a photoactive agent in liquid crystal alignment layers, cyclohexanone oxime acetate (referred to as AAP in patent literature) decomposes into multiple radicals upon UV irradiation, enabling alignment layer formation within a shortened irradiation time of a few minutes compared to conventional methods requiring more than 10 minutes [1]. The compound releases only carbon dioxide as a decomposition by-product, minimizing organic residue contamination of the alignment layer [2].

Photoinitiation Liquid Crystal Display UV Curing

High Synthetic Yield for Cost-Effective Sourcing and Scale-Up

A documented synthesis route for cyclohexanone oxime acetate via reaction of cyclohexanone oxime with isopropenyl acetate catalyzed by Cp*₂Sm(THF)₂ in toluene at room temperature achieved a quantitative isolated yield of 100% (3.1 g product from 2.3 g cyclohexanone oxime) . This near-quantitative conversion reduces raw material waste and purification burden relative to lower-yielding oxime ester syntheses.

Synthesis Yield Process Chemistry Cost Efficiency

High-Value Application Scenarios for Cyclohexanone Oxime Acetate Based on Verified Differentiation Evidence


Liquid Crystal Alignment Layer Manufacturing with Reduced UV Irradiation Time

In LCD panel fabrication, cyclohexanone oxime acetate functions as a photoactive agent that, when blended with polyamic acid-based alignment agents, enables liquid crystal alignment layer formation within a few minutes of UV exposure—a ≥3-fold reduction compared to conventional methods requiring >10 minutes of irradiation [1]. The compound's liquid physical state facilitates direct mixing into the alignment agent formulation without pre-heating, and its decomposition releases only CO₂, minimizing contamination of the alignment surface [2]. This scenario is directly supported by patent evidence demonstrating the compound's performance in photo-alignment applications.

Ambient-Temperature Formulation Processes Requiring Liquid Oxime Ester Intermediates

For industrial processes requiring an O-acetyl oxime ester in fluid form, cyclohexanone oxime acetate's low-viscosity liquid state at ambient temperature provides a distinct handling advantage over the solid parent cyclohexanone oxime (m.p. 86–89 °C) [1]. This eliminates the need for heated storage tanks, jacketed transfer lines, and energy-intensive melting steps, directly reducing capital expenditure and operational complexity in continuous-flow or batch formulation environments.

Cost-Sensitive Scale-Up of Oxime Ester Production with Quantitative Synthetic Yield

The documented 100% isolated yield for cyclohexanone oxime acetate synthesis at a 20 mmol scale [1] supports efficient pilot-to-production scale translation. The near-quantitative conversion minimizes raw material waste and downstream purification costs, making this compound an attractive procurement option when total cost of ownership and batch reproducibility are primary decision drivers.

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